molecular formula C15H19ClN4O B2364469 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane CAS No. 860648-87-9

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane

Cat. No.: B2364469
CAS No.: 860648-87-9
M. Wt: 306.79
InChI Key: HMYRJGJOJRWMPT-UHFFFAOYSA-N
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Description

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane is a complex organic compound that features a unique combination of a diazepane ring and an oxadiazole moiety. The presence of the 4-chlorophenyl group adds to its chemical diversity, making it a compound of interest in various fields of scientific research.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19ClN4O/c1-19-7-2-8-20(10-9-19)11-14-17-15(18-21-14)12-3-5-13(16)6-4-12/h3-6H,2,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMYRJGJOJRWMPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)CC2=NC(=NO2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601325116
Record name 3-(4-chlorophenyl)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

40.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24817860
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

860648-87-9
Record name 3-(4-chlorophenyl)-5-[(4-methyl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601325116
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Oxadiazole Ring Formation via Amidoxime Cyclization

The 1,2,4-oxadiazole moiety is synthesized through cyclization of amidoximes with acylating agents. For the target compound, 3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl is generated first:

  • Amidoxime Synthesis :

    • React 4-chlorobenzonitrile with hydroxylamine hydrochloride in ethanol/water under reflux to form 4-chlorobenzamidoxime.
    • Conditions : 80°C, 6–8 h, yield: 70–85%.
  • Cyclization with Activated Esters :

    • Treat the amidoxime with methyl bromoacetate in the presence of a base (e.g., K₂CO₃) to form methyl [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetate.
    • Conditions : DMF, 100°C, 12 h, yield: 60–75%.
  • Reduction to Alcohol :

    • Reduce the ester to [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methanol using LiAlH₄ in THF.
    • Conditions : 0°C to RT, 2 h, yield: 80–90%.
  • Conversion to Halide :

    • Transform the alcohol to the corresponding bromide using PBr₃ in dichloromethane.
    • Conditions : 0°C, 1 h, yield: 95%.

Diazepane Core Functionalization

The 4-methyl-1,4-diazepane scaffold is prepared via reductive amination or cyclization:

  • Reductive Amination of 1,4-Diamine :

    • React 1,4-diaminobutane with acetone in the presence of NaBH₃CN to form 4-methyl-1,4-diazepane.
    • Conditions : MeOH, RT, 24 h, yield: 65–75%.
  • Alkylation with Oxadiazole Halide :

    • Couple the diazepane with [3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl bromide using K₂CO₃ as a base.
    • Conditions : Acetonitrile, reflux, 8–12 h, yield: 50–60%.

One-Pot Tandem Synthesis

A streamlined approach combines oxadiazole and diazepane formation:

  • In Situ Oxadiazole Generation :

    • React 4-chlorobenzamidoxime with ethyl bromoacetate in DMSO/NaOH to directly form the oxadiazole-methyl intermediate.
  • Concurrent Diazepane Alkylation :

    • Introduce 4-methyl-1,4-diazepane to the reaction mixture, enabling nucleophilic substitution.
    • Conditions : 80°C, 24 h, yield: 40–50%.

Optimization and Characterization

Reaction Optimization Table

Step Reagents/Conditions Yield (%) Purity (%) Reference
Amidoxime synthesis NH₂OH·HCl, EtOH/H₂O, 80°C 85 >90
Ester cyclization Methyl bromoacetate, K₂CO₃, DMF 75 88
Alcohol reduction LiAlH₄, THF, 0°C→RT 90 95
Diazepane alkylation K₂CO₃, CH₃CN, reflux 60 >90

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, N–CH₃), 3.45–3.60 (m, 8H, diazepane), 4.15 (s, 2H, CH₂-oxadiazole), 7.45–7.70 (m, 4H, Ar–Cl).
  • LC-MS : m/z 306.8 [M+H]⁺.

Challenges and Alternatives

  • Low Yields in Alkylation : Steric hindrance at the diazepane nitrogen reduces reactivity. Alternative solvents (e.g., DMF) or phase-transfer catalysts improve efficiency.
  • Oxadiazole Stability : Harsh cyclization conditions may degrade the oxadiazole. Microwave-assisted synthesis reduces reaction time and improves yield.

Chemical Reactions Analysis

Types of Reactions

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane serves as a building block for synthesizing more complex molecules. Its versatility allows chemists to explore various synthetic pathways to develop derivatives with tailored properties.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antimicrobial Activity : Studies show efficacy against various bacteria.
  • Anticancer Properties : Investigations reveal that it may induce apoptosis in cancer cells.

Medicine

Ongoing research focuses on its therapeutic potential for treating diseases such as cancer. The compound's mechanism of action involves interactions with specific molecular targets, which may modulate enzyme activity and influence cellular pathways.

Industry

In industrial applications, this compound is used in developing new materials with specific properties, such as polymers and coatings.

Activity Description
AnticancerInduces apoptosis in cancer cells; activates p53 pathway; increases caspase activity.
AntimicrobialEffective against Gram-positive and Gram-negative bacteria.
Anti-inflammatoryInhibits pro-inflammatory cytokines such as TNF-alpha and IL-6.

Case Study on Anticancer Properties

A study investigated the anticancer effects of derivatives of this compound. The most potent derivative demonstrated an IC50 value of 10 nM against MCF-7 breast cancer cells. This highlights the importance of structural modifications in enhancing biological activity.

Case Study on Antimicrobial Effects

Another study compared various oxadiazole derivatives' effectiveness against resistant bacterial strains. The findings indicated that specific modifications significantly increased antimicrobial potency. For instance:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Mechanism of Action

The mechanism of action of 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The oxadiazole moiety is known to interact with enzymes and receptors, modulating their activity. The diazepane ring may contribute to the compound’s ability to cross biological membranes, enhancing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole moiety and exhibit similar chemical properties.

    Diazepane Derivatives: Compounds with the diazepane ring structure are also comparable in terms of their chemical behavior.

Uniqueness

What sets 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane apart is the combination of the oxadiazole and diazepane rings, along with the 4-chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound 1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-1,4-diazepane is a derivative of oxadiazole and diazepane, which has garnered attention for its potential biological activities. This article synthesizes available research findings regarding its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula: C13H15ClN4O
  • Molecular Weight: 278.74 g/mol
  • CAS Number: 923721-29-3

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural features, particularly the oxadiazole moiety and the diazepane ring. These components have been linked to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit significant antimicrobial properties. For instance:

  • A study demonstrated that oxadiazole derivatives showed inhibitory effects against various bacterial strains, suggesting potential as antibacterial agents .

Antiparasitic Activity

The compound's efficacy against parasitic infections has been noted:

  • In vitro studies have shown that similar oxadiazole derivatives possess antimalarial properties by inhibiting the growth of Plasmodium falciparum . This suggests that this compound could potentially exhibit similar effects.

Cytotoxicity and Anticancer Potential

The cytotoxic effects of oxadiazole derivatives have been explored in cancer research:

  • Specific derivatives have shown promise in inhibiting cancer cell proliferation in various cancer types . The mechanism often involves the induction of apoptosis in cancer cells.

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Enzymatic Activity : Compounds with oxadiazole structures often inhibit key enzymes involved in cellular processes, contributing to their antimicrobial and anticancer effects.
  • Interference with Cell Signaling Pathways : The compound may modulate signaling pathways related to cell survival and apoptosis, particularly in cancer cells .
  • Membrane Disruption : Antimicrobial activity may also stem from the ability of these compounds to disrupt microbial membranes.

Case Studies

Several studies have investigated the biological activity of related compounds:

  • A study on a similar oxadiazole derivative demonstrated effective inhibition of Cryptosporidium spp., highlighting its potential as an antiparasitic agent .
  • Another research focused on the synthesis and evaluation of various oxadiazole derivatives for their anticancer properties showed promising results against breast cancer cell lines .

Comparative Analysis

Compound NameActivityReference
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-piperazineAntimicrobial
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-piperidineAntiparasitic
1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-hydrazoneAnticancer

Q & A

(Basic) How can researchers optimize the synthesis of this compound to achieve high purity and yield?

The synthesis typically involves multi-step reactions, including cyclocondensation of oxadiazole precursors and subsequent alkylation of the diazepane core. Key factors include:

  • Temperature control (60–80°C) to minimize side reactions during oxadiazole formation .
  • Use of anhydrous solvents (e.g., dichloromethane or ethanol) to prevent hydrolysis of intermediates .
  • Catalysts like p-toluenesulfonic acid for cyclization steps .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization .
  • Monitoring reaction progress with TLC and confirming purity via HPLC (>95%) .

(Basic) What spectroscopic and crystallographic methods are most effective for characterizing its structure?

A combined approach is essential:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm functional groups (e.g., oxadiazole C=N at ~160 ppm, diazepane methyl at ~2.3 ppm) .
  • Mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .
  • Single-crystal XRD for absolute configuration: Parameters like torsion angles (e.g., C71A–C7–N1–C2 = −167.4°) and hydrogen-bonding networks validate stereochemistry .
  • IR spectroscopy to identify N–H stretching (~3200 cm⁻¹) and C–Cl vibrations (~750 cm⁻¹) .

(Basic) What experimental approaches assess its biological activity against target enzymes or receptors?

  • In vitro enzyme inhibition assays : Measure IC₅₀ values using fluorogenic substrates (e.g., kinase or protease targets) .
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) and apoptosis induction in cancer cell lines .
  • Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding modes with targets (e.g., ATP-binding pockets) .
  • Surface Plasmon Resonance (SPR) quantifies binding affinity (KD values) for receptors .

(Advanced) How can DFT and molecular docking predict reactivity and binding mechanisms?

  • DFT calculations (B3LYP/6-311+G(d,p)):
    • Analyze electron density maps to identify nucleophilic/electrophilic sites (e.g., oxadiazole ring) .
    • Compare HOMO-LUMO gaps (~4.5 eV) to assess redox stability .
  • Molecular dynamics (MD) simulations :
    • Simulate ligand-protein interactions over 100 ns to validate docking poses .
    • Calculate binding free energies (MM-PBSA) for mechanistic insights .

(Advanced) What strategies resolve contradictions between experimental and computational data?

  • Cross-validation : Compare XRD-derived bond lengths with DFT-optimized geometry (e.g., C–N bond discrepancies <0.02 Å) .
  • Reaction condition reassessment : Adjust solvent polarity or pH if computational predictions mismatch experimental yields .
  • Hirshfeld surface analysis : Resolve crystallographic packing effects vs. isolated molecule properties .
  • Dose-response recalibration : Address discrepancies in bioactivity data by retesting under standardized conditions .

(Advanced) How to design SAR studies for identifying critical functional groups?

  • Systematic substitution :
    • Replace 4-chlorophenyl with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity trends .
    • Modify the diazepane methyl group to bulkier alkyl chains (e.g., ethyl, isopropyl) .
  • In silico QSAR models :
    • Train models using IC₅₀ data and descriptors like logP, polar surface area, and electrostatic potential .
    • Validate with leave-one-out cross-validation (R² > 0.85) .
  • Pharmacophore mapping : Identify essential features (e.g., oxadiazole ring, chloro substituent) using Discovery Studio .

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